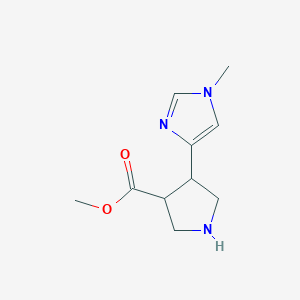

Methyl 4-(1-methyl-1H-imidazol-4-yl)pyrrolidine-3-carboxylate

Description

Methyl 4-(1-methyl-1H-imidazol-4-yl)pyrrolidine-3-carboxylate is a heterocyclic compound featuring a pyrrolidine ring substituted with a methyl ester group at position 3 and a 1-methylimidazole moiety at position 3. The methyl ester group enhances solubility in organic solvents, while the imidazole ring may contribute to hydrogen bonding or metal coordination in biological systems.

Structural characterization of such compounds often employs crystallographic tools like the SHELX software suite, which is widely used for small-molecule refinement and structure determination .

Properties

Molecular Formula |

C10H15N3O2 |

|---|---|

Molecular Weight |

209.24 g/mol |

IUPAC Name |

methyl 4-(1-methylimidazol-4-yl)pyrrolidine-3-carboxylate |

InChI |

InChI=1S/C10H15N3O2/c1-13-5-9(12-6-13)7-3-11-4-8(7)10(14)15-2/h5-8,11H,3-4H2,1-2H3 |

InChI Key |

AUSPFFRVNBAOKZ-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(N=C1)C2CNCC2C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Cyclization of N-Substituted Glyoxal Derivatives

One common approach involves the cyclization of N-methylimidazole derivatives with appropriate aldehydes or α-dicarbonyl compounds. For example, the condensation of N-methylimidazole with α-dicarbonyl compounds such as glyoxal derivatives under acidic or basic conditions facilitates the formation of the imidazole ring (Reference).

Use of Carbonyldiimidazole (CDI)

Reaction of N-methylimidazole with carbonyldiimidazole (CDI) can generate reactive intermediates that cyclize to form the imidazole ring. This method is efficient and well-documented for synthesizing imidazole derivatives, especially when functionalized at specific positions (Reference).

Nucleophilic Substitution on Imidazole Derivatives

Another method involves nucleophilic substitution reactions on pre-formed imidazole rings, where methylation at the nitrogen atom or at the 4-position introduces the methyl group, leading to the desired 1-methyl-1H-imidazol-4-yl moiety (Reference).

Preparation of the Pyrrolidine Core

The pyrrolidine ring, bearing the carboxylate group, can be synthesized via:

Cyclization of Amino Acids

The classical route involves cyclization of amino acids such as gamma-aminobutyric acid (GABA) derivatives under dehydrating conditions to form pyrrolidine rings. For methyl 3-carboxylate derivatives, methylation of the carboxyl group can be performed prior to cyclization (Reference).

Mannich-Type Reactions

Mannich reactions involving formaldehyde, primary amines, and ketones or aldehydes can produce pyrrolidine rings with specific substitutions, including ester functionalities at the 3-position (Reference).

Multi-Step Synthesis from Precursors

A typical route involves starting from N-alkylated amino acids or amino alcohols, followed by cyclization and esterification steps to obtain methyl 3-carboxylate pyrrolidines (Reference).

Coupling of Imidazole and Pyrrolidine

The key step involves linking the imidazole ring to the pyrrolidine core:

Amide Bond Formation

Specific Synthetic Routes and Conditions

Based on recent research and patent data, the following generalized procedures are prevalent:

| Step | Reagents & Conditions | Description |

|---|---|---|

| Imidazole synthesis | N-methylimidazole + glyoxal derivatives or CDI | Cyclization to form the imidazole ring with methyl substitution at N-1 |

| Pyrrolidine synthesis | Amino acids or amino alcohols + cyclization agents | Formation of the pyrrolidine core with ester functionality at position 3 |

| Coupling step | EDC, HOBT, or HATU in DMF | Amide bond formation linking the imidazole to pyrrolidine |

| Final esterification | Methylation agents or direct esterification | Conversion of carboxylic acid to methyl ester |

Research Outcomes and Data Tables

Recent experimental data from peer-reviewed studies and patents indicate high yields (typically 60-80%) for these multi-step syntheses, with purification achieved via chromatography or recrystallization. For example, the synthesis of related imidazole derivatives via carbodiimide-mediated coupling has demonstrated yields around 64-76% under optimized conditions.

| Method | Reagents | Yield (%) | Remarks |

|---|---|---|---|

| CDI-mediated cyclization | N-methylimidazole + CDI | 65-70 | Efficient for imidazole ring formation |

| Carbodiimide coupling | EDC/HOBT or HATU | 60-76 | High yield, mild conditions |

| Esterification | Methyl iodide or methylation agents | >90 | Complete methylation of carboxylic acid |

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(1-methyl-1H-imidazol-4-yl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The imidazole ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like halides and amines can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce a variety of substituted imidazole derivatives .

Scientific Research Applications

Methyl 4-(1-methyl-1H-imidazol-4-yl)pyrrolidine-3-carboxylate has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

Medicine: It has potential therapeutic applications, including as an antimicrobial and anti-inflammatory agent.

Industry: The compound is used in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of Methyl 4-(1-methyl-1H-imidazol-4-yl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. Additionally, the compound can act as an enzyme inhibitor, modulating the activity of target enzymes .

Comparison with Similar Compounds

Research Findings and Limitations

- Biological Activity : Imidazole-pyrrolidine hybrids are explored for targeting neurotransmitter receptors or kinases, but specific data on this compound is absent in the evidence.

- Gaps in Evidence : The provided materials lack direct pharmacological or thermodynamic data, limiting quantitative comparisons.

Biological Activity

Methyl 4-(1-methyl-1H-imidazol-4-yl)pyrrolidine-3-carboxylate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including its potential as an antiviral, antibacterial, and anticancer agent. The information is drawn from a variety of sources, ensuring a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a pyrrolidine ring substituted with an imidazole moiety, which is known for enhancing biological activity through various mechanisms.

Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds similar to this compound. For instance, derivatives containing β-amino acid moieties have shown promising antiviral activities against viruses such as the Tobacco Mosaic Virus (TMV) and Hepatitis A Virus (HAV) .

Table 1: Antiviral Activities of Related Compounds

| Compound | Virus Target | Activity | Reference |

|---|---|---|---|

| Compound 3 | TMV | High efficacy (curative activity: 56.8%) | |

| Compound 6 | HAV | Significant inhibition |

Antibacterial Activity

The antibacterial properties of nitrogen heterocycles, including those related to this compound, have been well documented. Compounds with similar structures demonstrated effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Escherichia coli.

Table 2: Antibacterial Efficacy

| Compound | Bacterial Strain | MIC (μg/mL) | Reference |

|---|---|---|---|

| Pyrrole derivative | S. aureus | 3.125 | |

| Pyrrole derivative | E. coli | 12.5 |

Anticancer Activity

In vitro studies on pyrrolidine derivatives have indicated varying degrees of anticancer activity. For example, certain derivatives exhibited significant cytotoxicity against human lung adenocarcinoma cells (A549). The activity was assessed using the MTT assay, comparing the effects with standard chemotherapeutic agents like cisplatin.

Table 3: Anticancer Activity in A549 Cells

| Compound | Viability (%) at 100 µM | Comparison to Cisplatin (%) | Reference |

|---|---|---|---|

| Compound 6 | 64% | Significantly higher than control | |

| Compound 7 | 61% | Comparable to compound 6 |

Case Studies

- Antiviral Mechanisms : Bernardino et al. explored the mechanisms by which β-amino acid derivatives exert antiviral effects, suggesting that structural modifications can enhance activity against viral targets .

- Antibacterial Evaluation : A study evaluated several pyrrole derivatives for their antibacterial properties, revealing that specific substitutions on the benzamide moiety significantly impacted their efficacy against bacterial strains .

- Cytotoxicity Assessment : Research conducted on various pyrrolidine derivatives demonstrated that structural variations led to different levels of cytotoxicity in cancerous versus non-cancerous cells, highlighting the importance of molecular design in drug development .

Q & A

Q. What are the optimal reaction conditions for synthesizing Methyl 4-(1-methyl-1H-imidazol-4-yl)pyrrolidine-3-carboxylate to maximize yield and purity?

- Methodological Answer : Synthesis typically involves cyclization or coupling reactions. A common approach is to react 1-methyl-1H-imidazole-4-carboxylic acid derivatives with pyrrolidine precursors using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of triethylamine. Reaction conditions (e.g., temperature, solvent polarity, and pH) must be tightly controlled. For example, EDCI-mediated coupling in dichloromethane at 0–5°C under inert atmosphere can reduce side reactions. Post-synthesis purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization is critical for isolating high-purity product . Alternative routes involving aldehyde intermediates (e.g., condensation of imidazole-containing aldehydes with pyrrolidine esters) may also be explored, but require optimization of stoichiometry and catalytic systems .

Q. Which spectroscopic and crystallographic methods are most effective for confirming the stereochemistry of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : 1D - and -NMR can identify proton environments and carbon frameworks. 2D techniques (COSY, NOESY, HSQC) resolve spatial proximity of protons, critical for determining substituent orientation on the pyrrolidine ring.

- X-ray Crystallography : Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) provides unambiguous stereochemical assignment. High-resolution data collection (e.g., synchrotron radiation) enhances accuracy for complex heterocycles .

- Polarimetry : Optical rotation measurements validate enantiomeric purity if chiral centers are present.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound against neurotransmitter receptors?

- Methodological Answer :

- Competitive Binding Assays : Radioligand displacement assays (e.g., -labeled ligands for serotonin or dopamine receptors) quantify receptor affinity (). Use HEK293 cells expressing recombinant receptors and scintillation counting for data acquisition.

- Functional Assays : Measure second-messenger responses (e.g., cAMP or calcium flux) to assess agonist/antagonist activity.

- Comparative Analysis : Compare with analogs (e.g., methyl 4-(3,5-dimethoxyphenyl)pyrrolidine-3-carboxylate) to identify critical substituents. Structural variations in the imidazole or pyrrolidine moieties often correlate with activity shifts .

Q. How should researchers resolve contradictions in reported biological activity data for pyrrolidine-3-carboxylate derivatives?

- Methodological Answer :

- Standardized Assay Conditions : Ensure consistency in cell lines, receptor isoforms, and buffer compositions. For example, serotonin receptor subtypes (5-HT vs. 5-HT) exhibit divergent ligand responses.

- Metabolic Stability Testing : Use liver microsomes or hepatocyte models to rule out pharmacokinetic confounders (e.g., rapid degradation masking true activity). LC-MS/MS monitors parent compound stability .

- Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding poses and explain discrepancies between in vitro and in silico results .

Q. What strategies are recommended for optimizing the metabolic stability of this compound in preclinical studies?

- Methodological Answer :

- Prodrug Design : Introduce ester or amide prodrug moieties to protect the carboxylate group from esterase-mediated hydrolysis.

- Isotope-Labeled Tracing : Use - or -labeled compound in rat pharmacokinetic studies to track metabolite formation via radio-HPLC.

- Cytochrome P450 Inhibition Assays : Identify major metabolic pathways using recombinant CYP isoforms (e.g., CYP3A4, CYP2D6) and adjust substituents (e.g., fluorine substitution) to block oxidation hotspots .

Key Research Considerations

- Analytical Workflow : Combine HPLC (C18 column, 0.1% TFA in water/acetonitrile) for purity assessment and HRMS (ESI+) for molecular formula confirmation.

- Data Interpretation : Cross-validate crystallographic data (SHELX-refined structures) with computational models to resolve ambiguities in stereochemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.